molecular formula C16H23N B14517416 6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine CAS No. 62615-00-3

6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine

Katalognummer: B14517416
CAS-Nummer: 62615-00-3
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: KTBGFKJJRXXGFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine is an organic compound with a complex structure that includes a phenanthridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Propan-2-YL)-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific structural features and the range of reactions it can undergo.

Eigenschaften

CAS-Nummer

62615-00-3

Molekularformel

C16H23N

Molekulargewicht

229.36 g/mol

IUPAC-Name

6-propan-2-yl-1,2,3,4,7,8,9,10-octahydrophenanthridine

InChI

InChI=1S/C16H23N/c1-11(2)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)17-16/h11H,3-10H2,1-2H3

InChI-Schlüssel

KTBGFKJJRXXGFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2CCCCC2=C3CCCCC3=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.